4-nitro-3-propyl-1H-pyrazole

Medicinal Chemistry ADME Lipophilicity

Researchers require exact 3-propyl substitution for PDE5 inhibitor synthesis; methyl or phenyl analogs fail due to altered lipophilicity and sterics. This 4-nitro-3-propyl-1H-pyrazole (CAS 1007069-60-4) provides the validated building block. - LogP 1.38 ensures ADME predictability - Documented sildenafil intermediate per patent literature - Purity 90-95% for reliable downstream functionalization

Molecular Formula C6H9N3O2
Molecular Weight 155.157
CAS No. 1007069-60-4
Cat. No. B2948899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-3-propyl-1H-pyrazole
CAS1007069-60-4
Molecular FormulaC6H9N3O2
Molecular Weight155.157
Structural Identifiers
SMILESCCCC1=C(C=NN1)[N+](=O)[O-]
InChIInChI=1S/C6H9N3O2/c1-2-3-5-6(9(10)11)4-7-8-5/h4H,2-3H2,1H3,(H,7,8)
InChIKeyVKMMELNDXKJOBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-3-propyl-1H-pyrazole: Physicochemical Profile


4-Nitro-3-propyl-1H-pyrazole (CAS 1007069-60-4) is a nitro-functionalized pyrazole heterocycle bearing an n-propyl substituent, with a molecular formula of C₆H₉N₃O₂ and a molecular weight of approximately 155.16 g/mol . The compound is characterized by a nitro group at the 4-position of the pyrazole ring and a propyl chain, giving it a calculated LogP of approximately 1.38 and moderate lipophilicity . Its solid-state and electronic properties are influenced by the strong electron-withdrawing nature of the 4-nitro group, which alters the basicity and hydrogen-bonding capacity of the pyrazole nucleus—a feature critical to its utility in medicinal chemistry, crop protection, and energetic materials research [1]. Commercially available material typically exhibits purity specifications of 90–95% .

Heterocycle Building Block Medicinal chemistry and agrochemical scaffold synthesis
Electronic Tuning 4-Nitro group modulates pyrazole reactivity and H-bonding
Lipophilic Handle n-Propyl chain supports membrane permeability studies

4-Nitro-3-propyl-1H-pyrazole: Why Analogs Fall Short


Indiscriminate substitution of 4-nitro-3-propyl-1H-pyrazole with other 3-substituted 4-nitropyrazoles, such as 4-nitro-3-methyl-1H-pyrazole or 4-nitro-3-phenyl-1H-pyrazole, is scientifically unsound due to the critical role of the propyl chain in determining steric bulk, lipophilicity, and intermolecular interactions. The n-propyl group imparts a distinct LogP (~1.38) and a specific three-carbon conformational flexibility that directly influences binding site complementarity, metabolic stability, and crystal packing [1]. As crystallographic studies on 4-nitropyrazoles demonstrate, variations in 3-substituents fundamentally alter molecular geometry and the proton-transfer behavior of the pyrazole ring [1]. Furthermore, as a documented intermediate in the synthesis of sildenafil [2], this specific substitution pattern is chemically encoded for downstream functionalization. Replacing this compound with an analog of different alkyl chain length or branching would invalidate established synthetic protocols and introduce unpredictable changes in the biological or physicochemical profile of the final target molecule. The sections below provide quantitative evidence to support this differentiation.

Alkyl chain mismatch
3-Methyl or 3-phenyl analogs shift LogP and conformational flexibility, altering target binding and crystal packing.
Nitro position sensitivity
4-Nitro substitution directs unique electronic effects; 3-nitro or non-nitrated pyrazoles exhibit different reactivity and H-bonding.
Purity-grade variability
Undefined or lower purity batches may introduce side reactions, compromising synthetic reproducibility and yield.

4-Nitro-3-propyl-1H-pyrazole: Differentiation Evidence


Lipophilicity Advantage Over Analogs

4-Nitro-3-propyl-1H-pyrazole exhibits a calculated LogP value of 1.38, which is a key determinant of membrane permeability and oral bioavailability . This value is substantially higher than that of its unsubstituted parent, 4-nitropyrazole (estimated LogP ~0.5), and its methyl-substituted analog, 4-nitro-3-methyl-1H-pyrazole (estimated LogP ~0.8). This quantifiable difference in lipophilicity directly impacts the compound's suitability as a building block for CNS-penetrant candidates or as a lipophilic handle in fragment-based drug design.

Lipophilicity
Class-level inference
LogP 1.38
Supports ADME partitioning review
Δ +0.88 vs parent; comparators estimated
Medicinal Chemistry ADME Lipophilicity

Commercial Purity Benchmark

Commercial offerings of 4-nitro-3-propyl-1H-pyrazole (CAS 1007069-60-4) specify a minimum purity of 90% , a critical parameter for ensuring reproducible yields in multi-step syntheses. This specification provides a clear benchmark for procurement, differentiating it from generic pyrazole building blocks of undefined or lower purity. Use of material not meeting this specification can lead to unpredictable side reactions, lower yields, and increased purification costs.

Purity Specification
Supplier data
≥90% (min.)
Procurement specification review
Per supplier QC; batch consistency context
Chemical Synthesis Procurement Quality Control

Sildenafil Synthesis Intermediate

The 4-nitro-3-propyl substitution pattern is not arbitrary; it is a validated intermediate in a published synthetic route for 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, a key precursor to sildenafil (Viagra) [1]. This established synthetic utility differentiates it from other 4-nitropyrazoles which may lack a documented role in producing high-value pharmaceutical compounds. Its selection over other alkyl-substituted pyrazoles is driven by the specific propyl chain required for the final drug's pharmacological activity.

Synthetic Utility
Reported
Sildenafil precursor
Supports synthetic route validation
Documented in patent literature
Process Chemistry Pharmaceutical Intermediates Sildenafil

4-Nitro Group Electronic Effects

The presence of the nitro group at the 4-position dramatically alters the electronic structure of the pyrazole ring. Crystallographic and thermodynamic studies on a series of 4-nitropyrazoles have shown that the nitro group significantly influences proton transfer, hydrogen bonding, and crystal packing [1]. While specific pKa or reaction rate data for 4-nitro-3-propyl-1H-pyrazole are not available, class-level data indicate that the 4-nitro substituent increases the N-H acidity of the pyrazole and reduces the basicity of the ring nitrogens compared to non-nitrated pyrazoles. This altered electronic profile translates to distinct reactivity in alkylation, acylation, and metal-catalyzed cross-coupling reactions, differentiating it from 3-nitro- or non-nitrated pyrazole analogs.

Electronic Effects
Class-level inference
Increased N-H acidity, reduced basicity
Reactivity profile context
Based on 4-nitropyrazole class data
Physical Organic Chemistry Reaction Kinetics Molecular Properties

4-Nitro-3-propyl-1H-pyrazole: Key Applications


PDE5 Inhibitor Synthesis

This compound serves as a strategic building block for synthesizing analogs and derivatives of sildenafil (Viagra) and related PDE5 inhibitors. Its specific substitution pattern (4-nitro, 3-propyl) is chemically required for generating the core pyrazole-5-carboxamide motif found in these drugs, as documented in patent and process chemistry literature [1]. Its defined LogP and purity specification make it suitable for generating compound libraries with predictable ADME properties.

Crop Protection Agent Development

Nitro-substituted pyrazoles are a privileged scaffold in herbicide and fungicide discovery [1]. The propyl chain on this specific compound provides a lipophilic handle for optimizing bioavailability and target binding in plant systems. Its use as a starting material can lead to novel agrochemical candidates with improved potency and selectivity compared to those derived from simpler pyrazole cores.

Nitro-Rich Energetic Materials

The 4-nitropyrazole framework is a well-studied motif in the field of energetic materials due to its high nitrogen content and the electron-withdrawing nitro group, which contributes to high density and positive heats of formation [1]. 4-Nitro-3-propyl-1H-pyrazole can serve as a precursor for further nitration or functionalization to yield high-energy-density materials (HEDMs) with tailored performance and sensitivity profiles.

Regioselective Pyrazole Functionalization

The presence of both a nitro group and an alkyl substituent makes this compound an excellent model system for investigating regioselective N-alkylation, nucleophilic aromatic substitution, and cross-coupling reactions on pyrazole rings. Crystallographic evidence highlights the structural consequences of the 4-nitro group, providing a foundation for studying structure-reactivity relationships in heterocyclic chemistry.

Application
Selection Property
Validation Focus
PDE5 inhibitor research
Nitro-propyl pyrazole core
Synthetic route fidelity and purity
Agrochemical scaffold studies
Lipophilic handle for bioavailability
Target binding and selectivity assays
Energetic materials precursor
Nitro-pyrazole framework
Density and thermal stability screening
Regioselective heterocycle chemistry
Nitro directing effect
N-alkylation and cross-coupling scope

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